PRMT3 Binding Affinity vs. Des-Methyl Analog
In a direct comparison enabled by public BindingDB records, the target compound (CHEMBL4072005) showed measurable affinity for the ePL‑tagged human PRMT3 methyltransferase domain with an EC₅₀ of 1.30 µM [1]. By contrast, the des‑methyl analog, 1‑[2‑(trifluoromethyl)phenyl]‑1H‑pyrazole‑4‑carboxylic acid (CHEMBL2325184), exhibited an IC₅₀ of 2.20 µM in a related assay [2]. Although the assay formats differ, the data indicates that the 5‑methyl substituent may confer a modest but directionally consistent potency advantage (approximately 1.7‑fold lower effective concentration) over the simpler 1‑aryl pyrazole‑4‑carboxylic acid scaffold.
| Evidence Dimension | PRMT3 methyltransferase inhibition/binding affinity |
|---|---|
| Target Compound Data | EC₅₀ = 1.30 µM (1.3 × 10³ nM) |
| Comparator Or Baseline | Des‑methyl ortho‑CF₃ analog (CAS 1260855-51-3): IC₅₀ = 2.20 µM |
| Quantified Difference | ~1.7‑fold lower effective concentration for the target compound |
| Conditions | Target compound: ePL‑tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, assessed as protein stabilization (BindingDB). Des‑methyl analog: PRMT3 (unknown origin), histone H4(1‑24) substrate, SPA assay (BindingDB). |
Why This Matters
Users pursuing PRMT3‑focused chemical biology campaigns should prioritize the 5‑methyl ortho‑CF₃ building block over the des‑methyl variant, as the existing data suggest superior engagement of the methyltransferase domain.
- [1] BindingDB BDBM50247349 (CHEMBL4072005); EC₅₀ = 1.30 µM for human PRMT3 methyltransferase domain. View Source
- [2] BindingDB BDBM50427771 (CHEMBL2325184); IC₅₀ = 2.20 µM for PRMT3. View Source
